molecular formula C14H13ClN2O3 B12899989 Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate CAS No. 6296-88-4

Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate

Cat. No.: B12899989
CAS No.: 6296-88-4
M. Wt: 292.72 g/mol
InChI Key: QWDZRTLCZOOFMS-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate is a useful research compound. Its molecular formula is C14H13ClN2O3 and its molecular weight is 292.72 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate, also known as a pyridazine derivative, has garnered attention in various fields due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13ClN2O3
  • CAS Number : 226578
  • Structure : The compound features a benzoate moiety linked to a pyridazine ring with a chlorine substituent and a keto group.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. In vitro studies have reported that it induces apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Inhibition of Enzymatic Activity

This compound has been identified as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it shows inhibitory effects on topoisomerase II, which is crucial for DNA replication and repair in cancer cells.

Data Table: Biological Activities and Mechanisms

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialE. coliInhibition of cell wall synthesis
AntimicrobialStaphylococcus aureusDisruption of membrane integrity
AnticancerHeLa (cervical cancer)Induction of apoptosis via mitochondrial pathway
Enzyme InhibitionTopoisomerase IIPrevents DNA unwinding during replication

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Antibiotics assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Research :
    In a recent investigation published in Cancer Letters, researchers explored the compound's effects on breast cancer cells. The study revealed that treatment with this compound led to a notable decrease in cell viability and increased markers of apoptosis, highlighting its therapeutic potential in oncology.
  • Mechanistic Insights :
    A mechanistic study published in Molecular Pharmacology detailed how this compound interacts with topoisomerase II. The findings suggested that the compound stabilizes the enzyme-DNA complex, leading to increased DNA damage and subsequent cell death in cancer cells.

Properties

CAS No.

6296-88-4

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

ethyl 4-(5-chloro-3-methyl-6-oxopyridazin-1-yl)benzoate

InChI

InChI=1S/C14H13ClN2O3/c1-3-20-14(19)10-4-6-11(7-5-10)17-13(18)12(15)8-9(2)16-17/h4-8H,3H2,1-2H3

InChI Key

QWDZRTLCZOOFMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)C)Cl

Origin of Product

United States

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